molecular formula C9H14O3 B8687746 2,2-Dimethyl-4-(prop-2-ynoxymethyl)-1,3-dioxolane

2,2-Dimethyl-4-(prop-2-ynoxymethyl)-1,3-dioxolane

Cat. No.: B8687746
M. Wt: 170.21 g/mol
InChI Key: YIHVCVPUPCJWLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2-Dimethyl-4-(prop-2-ynoxymethyl)-1,3-dioxolane is an organic compound that belongs to the class of dioxolanes. Dioxolanes are five-membered cyclic acetals that are commonly used as protecting groups for carbonyl compounds in organic synthesis. The presence of the propargyloxymethyl group in this compound introduces an alkyne functionality, which can be utilized in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-4-(prop-2-ynoxymethyl)-1,3-dioxolane typically involves the reaction of 2,2-dimethyl-1,3-propanediol with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like acetone at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Continuous flow reactors could be employed to enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-4-(prop-2-ynoxymethyl)-1,3-dioxolane can undergo various types of chemical reactions, including:

    Oxidation: The alkyne group can be oxidized to form carbonyl compounds.

    Reduction: The alkyne group can be reduced to form alkenes or alkanes.

    Substitution: The propargyloxymethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or Lindlar’s catalyst can be employed.

    Substitution: Nucleophiles like sodium azide or thiolates can be used in the presence of a suitable base.

Major Products Formed

    Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of substituted dioxolanes with various functional groups.

Scientific Research Applications

2,2-Dimethyl-4-(prop-2-ynoxymethyl)-1,3-dioxolane has several scientific research applications:

    Biology: Employed in the synthesis of bioactive molecules and probes for studying biological processes.

    Medicine: Utilized in the development of pharmaceuticals and drug delivery systems.

    Industry: Applied in the production of polymers, coatings, and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-4-(prop-2-ynoxymethyl)-1,3-dioxolane is primarily based on its ability to undergo various chemical transformations due to the presence of the alkyne group. The alkyne group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles. These reactions are often catalyzed by copper or ruthenium complexes and proceed through the formation of a metallacycle intermediate.

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Dimethyl-4-(propyloxymethyl)-1,3-dioxolane
  • 2,2-Dimethyl-4-(butynyloxymethyl)-1,3-dioxolane
  • 2,2-Dimethyl-4-(ethynyloxymethyl)-1,3-dioxolane

Uniqueness

2,2-Dimethyl-4-(prop-2-ynoxymethyl)-1,3-dioxolane is unique due to the presence of the propargyloxymethyl group, which introduces an alkyne functionality. This alkyne group can undergo a wide range of chemical transformations, making the compound versatile for various synthetic applications. The compound’s ability to participate in click chemistry reactions, such as the Huisgen cycloaddition, further enhances its utility in the synthesis of complex molecules.

Properties

Molecular Formula

C9H14O3

Molecular Weight

170.21 g/mol

IUPAC Name

2,2-dimethyl-4-(prop-2-ynoxymethyl)-1,3-dioxolane

InChI

InChI=1S/C9H14O3/c1-4-5-10-6-8-7-11-9(2,3)12-8/h1,8H,5-7H2,2-3H3

InChI Key

YIHVCVPUPCJWLF-UHFFFAOYSA-N

Canonical SMILES

CC1(OCC(O1)COCC#C)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Sodium hydride (1.32 g, 55 mmol) was added to a solution of 2,2-dimethyl-1,3-dioxolane-4-methanol (Aldrich) in THF (60 mL), and the resulting mixture was heated at reflux for 90 min then cooled to 0° C. Tetrabutylammonium iodide (370 mg), and propargyl bromide (80% in toluene, 6.22 mL, 50 mmol) (Aldrich) were added successively. After stirring for 150 min. at room temperature, 20 mL water was added and the THF was evaporated in vacuo. The aqueous layer was then extracted with diethyl ether (4×50 mL), and the combined organic layers were dried over magnesium sulfate and concentrated in vacuo to yield rac-3-[(2,2-dimethyl-1,3-dioxolan-4-yl)methoxy]-1-propyne.
Quantity
1.32 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
6.22 mL
Type
reactant
Reaction Step Three
Quantity
370 mg
Type
catalyst
Reaction Step Three

Synthesis routes and methods II

Procedure details

A 0° C. solution of (2,2-dimethyl-1,3-dioxolan-4-yl)methanol (Aldrich, 1 g) in THF (20 mL) was treated with NaH (327 mg, 60% oil dispersion), then refluxed for 60 min. The resulting suspension was cooled in an ice bath, treated with nBu4NI (55 mg) and propargyl bromide (0.9 mL) then stirred at r.t. for 2 h. The reaction was partitioned between water and ether (2×) and the combined ether extacts were dried (MgSO4), concentrated to give 1.3 g of the title compound. MS ESI(+) m/e 170.9 (M+H)+.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
327 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.9 mL
Type
reactant
Reaction Step Two
Quantity
55 mg
Type
catalyst
Reaction Step Two

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